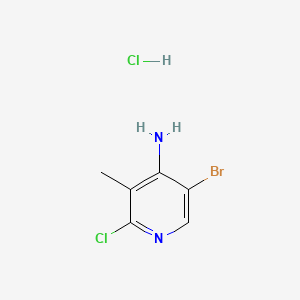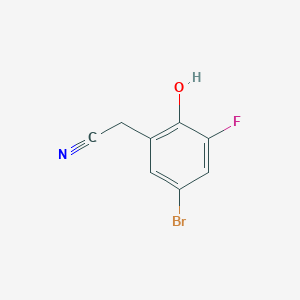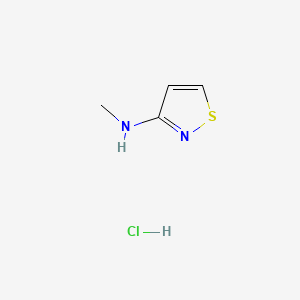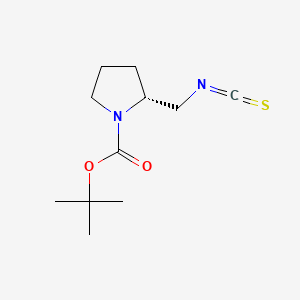
5-Bromo-2-chloro-3-methylpyridin-4-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-3-methylpyridin-4-aminehydrochloride is a chemical compound with the molecular formula C6H6BrClN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-methylpyridin-4-aminehydrochloride typically involves the halogenation of pyridine derivatives. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions to produce the desired pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors such as 2-fluoro-4-methylpyridine. The process includes halogenation, amination, and subsequent purification steps to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-3-methylpyridin-4-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Arylboronic Acids: Reactants in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through coupling reactions.
N-oxides: Formed through oxidation.
Amines: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-3-methylpyridin-4-aminehydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-3-methylpyridin-4-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-chloro-4-methylpyridin-3-amine
- 5-Bromo-2-methylpyridin-3-amine
- 2-Fluoro-4-methylpyridine
Uniqueness
5-Bromo-2-chloro-3-methylpyridin-4-aminehydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
2792202-15-2 |
|---|---|
Molekularformel |
C6H7BrCl2N2 |
Molekulargewicht |
257.94 g/mol |
IUPAC-Name |
5-bromo-2-chloro-3-methylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H6BrClN2.ClH/c1-3-5(9)4(7)2-10-6(3)8;/h2H,1H3,(H2,9,10);1H |
InChI-Schlüssel |
WBVSBFGYOJIOEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CN=C1Cl)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone](/img/structure/B13598606.png)



![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)





![rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)



